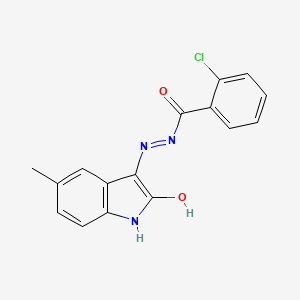
4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as CBO, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. CBO belongs to the family of oxazolone derivatives and has been studied extensively for its biological and pharmacological activities.
Scientific Research Applications
4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its biological and pharmacological activities. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been found to possess significant antibacterial and antifungal activities. In addition, 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied for its anticancer properties and has been found to induce apoptosis in cancer cells.
Mechanism of Action
The exact mechanism of action of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been proposed that 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one exerts its biological activities through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit significant biochemical and physiological effects. In animal studies, 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to reduce inflammation, pain, and fever. It has also been shown to exhibit significant antibacterial and antifungal activities. In addition, 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is its potent anti-inflammatory, analgesic, and antipyretic activities. This makes it a valuable tool for studying the inflammatory response and for developing new anti-inflammatory drugs. Another advantage of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is its significant antibacterial and antifungal activities, which make it a potential candidate for developing new antibiotics. However, one of the limitations of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to administer in animal studies.
Future Directions
There are several potential future directions for the study of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of research could focus on the development of new anti-inflammatory drugs based on the structure of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. Another area of research could focus on the development of new antibiotics based on the antibacterial and antifungal activities of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one and its potential as an anticancer agent. Overall, 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a promising compound with significant potential for scientific research and drug development.
Synthesis Methods
The synthesis of 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 2-amino-4-fluorophenol with 2-chlorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, 4-(2-chlorobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. The overall reaction can be represented as follows:
properties
IUPAC Name |
(4Z)-4-[(2-chlorophenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO2/c17-13-4-2-1-3-11(13)9-14-16(20)21-15(19-14)10-5-7-12(18)8-6-10/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEERMTYTFQOMPI-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-thione](/img/structure/B5771906.png)




![N-(2,6-dimethylphenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5771936.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5771950.png)

![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane](/img/structure/B5771961.png)
![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5771979.png)
![methyl 4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5771990.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methoxybenzamide](/img/structure/B5772009.png)